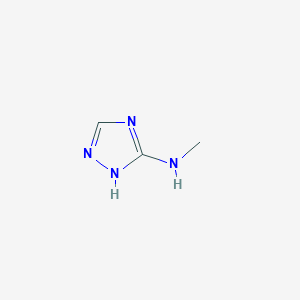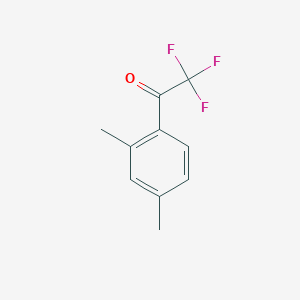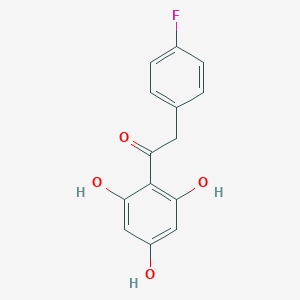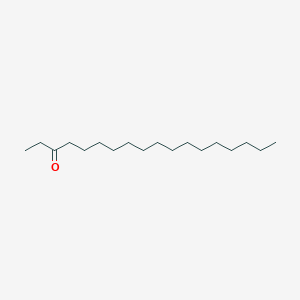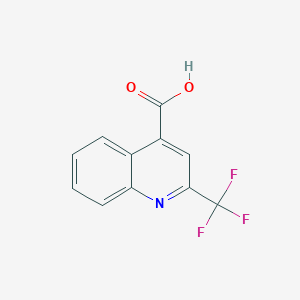
2-(Trifluormethyl)chinolin-4-carbonsäure
Übersicht
Beschreibung
2-(Trifluoromethyl)quinoline-4-carboxylic acid (2-TFQC) is an organic compound belonging to the quinoline class of heterocyclic compounds, which are composed of a fused 6-membered ring system containing two nitrogen atoms. 2-TFQC is a versatile compound with a wide range of applications in organic synthesis and research. It is used as a starting material for the synthesis of various heterocyclic compounds, and has been used in the pharmaceutical and agrochemical industries for the synthesis of active pharmaceutical ingredients and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat als Kernvorlage im Wirkstoffdesign aufgrund seines breiten Spektrums an Bioaktivität beträchtliche Aufmerksamkeit erhalten . Chinolin-basierte Verbindungen wurden als potente Antikrebsmittel gegen Brust-, Lungen- und ZNS-Tumoren beschrieben .
Wirkstoffforschung
Chinolin ist ein wichtiges Gerüst für Wirkstoffkandidaten in der Wirkstoffforschung und spielt eine wichtige Rolle im Bereich der medizinischen Chemie . Zahlreiche Derivate der bioaktiven Chinoline wurden über schnelle synthetische Ansätze genutzt .
Pharmakologische Anwendungen
Die pharmakologischen Anwendungen von Chinolin-Motiven sind beträchtlich, und sie haben enorme Vorteile in der medizinisch-chemischen Forschung gezeigt . Das kürzlich von Wissenschaftlern gemeldete in-vivo- und in-vitro-Screening könnte den Weg für die Entwicklung neuer Medikamente ebnen .
Industrielle und Synthetische Organische Chemie
Chinolin hat vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie . Es ist eine essentielle heterocyclische Verbindung aufgrund ihrer vielseitigen Anwendungen in diesen Bereichen .
Hemmung von Dihydroorotat-Dehydrogenase
Ein 4-Chinolincarbonsäure-Analogon, Brequinar-Natrium, wurde verwendet, um Dihydroorotat-Dehydrogenase und die De-novo-Biosynthese von Pyrimidin zu hemmen .
Entwicklung von Inhibitoren der alkalischen Phosphatase
Chinolin-4-carbonsäure wurde als ein hochpotentes Gerüst für die Entwicklung von Inhibitoren der alkalischen Phosphatase untersucht
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives, such as mefloquine, are used as antimalarial agents and primarily target the plasmodium species .
Mode of Action
Quinoline derivatives are known to interact with their targets, causing changes that inhibit the growth or function of the target organism or cell .
Biochemical Pathways
Quinoline derivatives are known to interfere with the life cycle of the plasmodium species, affecting the parasite’s ability to detoxify heme, a by-product of hemoglobin digestion .
Pharmacokinetics
It’s known that mefloquine, a quinoline derivative, is heavily metabolized in the liver by the cyp3a4 enzyme .
Result of Action
The effects of quinoline derivatives, such as mefloquine, include the inhibition of the growth and function of the plasmodium species, leading to the prevention and treatment of malaria .
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)quinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins . This inhibition can lead to alterations in gene expression and has implications in cancer therapy. The compound interacts with HDACs by binding to their active sites, thereby preventing the deacetylation process and modulating cellular functions.
Cellular Effects
The effects of 2-(Trifluoromethyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by inducing cell cycle arrest and promoting apoptosis in cancer cells . This compound has been shown to increase the proportion of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. Additionally, it affects cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits HDACs by binding to their zinc-dependent active sites, leading to enzyme inhibition . This interaction prevents the removal of acetyl groups from histone proteins, resulting in changes in chromatin structure and gene expression. The compound’s ability to modulate gene expression is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)quinoline-4-carboxylic acid have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression . Its degradation and stability over extended periods need to be thoroughly examined.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HDAC activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to normal tissues. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is crucial for its development as a therapeutic agent.
Metabolic Pathways
2-(Trifluoromethyl)quinoline-4-carboxylic acid is involved in specific metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form metabolites that are excreted from the body . The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and tumor tissues, where it exerts its biochemical effects. Understanding its transport mechanisms is crucial for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
2-(Trifluoromethyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the nucleus, where it interacts with HDACs and modulates gene expression . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, enhancing its efficacy as an HDAC inhibitor.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRSRGUVJGTOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429511 | |
| Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18706-39-3 | |
| Record name | 2-(Trifluoromethyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18706-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



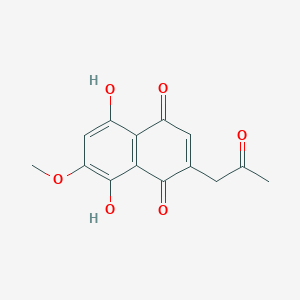
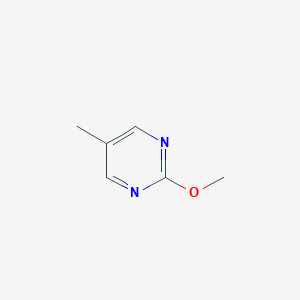
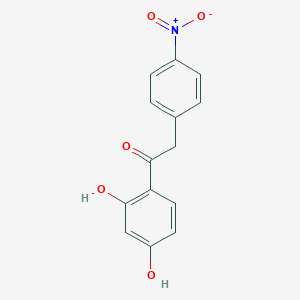
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
